molecular formula C8H4F4O B6315505 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% CAS No. 651-39-8

1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99%

Cat. No. B6315505
CAS RN: 651-39-8
M. Wt: 192.11 g/mol
InChI Key: PSCNFZVURRHGCN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran (TFD) is a novel fluorinated organic compound with a wide range of applications in both industrial and scientific research. It is an aromatic compound with a unique chemical structure, containing four fluorine atoms attached to a benzene ring. Due to its unique properties, TFD has been studied extensively for its potential as a synthetic intermediate, catalyst, and for its use in various scientific and industrial applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-hydroxybenzaldehyde, 2,2,2-trifluoroethyl acetate, sodium hydride, p-toluenesulfonic acid, sodium borohydride, hydrogen fluoride

Reaction
Step 1: Condensation of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethyl acetate in the presence of p-toluenesulfonic acid to form 4-(2,2,2-trifluoroethyl)-2-hydroxybenzaldehyde, Step 2: Treatment of 4-(2,2,2-trifluoroethyl)-2-hydroxybenzaldehyde with sodium borohydride to form 4-(2,2,2-trifluoroethyl)-2-hydroxybenzyl alcohol, Step 3: Cyclization of 4-(2,2,2-trifluoroethyl)-2-hydroxybenzyl alcohol with hydrogen fluoride to form 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran

Scientific Research Applications

1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied extensively for its potential as a synthetic intermediate, catalyst, and for its use in various scientific and industrial applications. In medicinal chemistry, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied for its potential use in the synthesis of nanomaterials and other advanced materials. In catalysis, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied for its potential use in the development of new catalysts for the synthesis of organic molecules.

Mechanism Of Action

The mechanism of action of 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% is still not fully understood. However, it is believed that 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% binds to certain proteins in cells, which then triggers a cascade of biochemical reactions that result in the desired effect. Additionally, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% may also interact with certain enzymes, which can alter their activity and lead to the desired effect.

Biochemical And Physiological Effects

1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied for its potential effects on biochemical and physiological processes. In animal studies, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been shown to reduce inflammation, inhibit tumor growth, and reduce oxidative stress. Additionally, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has been studied for its potential to modulate the activity of certain enzymes, which can lead to the desired effect.

Advantages And Limitations For Lab Experiments

1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% has several advantages for lab experiments, including its low toxicity, high solubility in water, and its ability to be synthesized in a variety of ways. Additionally, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% is relatively inexpensive, making it an attractive choice for lab experiments. However, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% is also limited in its applications, as it is not suitable for use in certain reactions due to its high reactivity.

Future Directions

The potential applications of 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% are still being explored, and there are many possible future directions. For example, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% could be further studied for its potential use in the development of new catalysts for the synthesis of organic molecules. Additionally, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% could be studied for its potential use in the synthesis of nanomaterials and other advanced materials. Finally, 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran, 99% could be further studied for its potential medicinal applications, such as its potential use in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

1,1,3,3-tetrafluoro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCNFZVURRHGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran

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